Home > Products > Screening Compounds P85099 > 4-[(5,6-Dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzonitrile
4-[(5,6-Dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzonitrile -

4-[(5,6-Dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzonitrile

Catalog Number: EVT-4962656
CAS Number:
Molecular Formula: C22H17N3OS2
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-(4-Sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-one []

  • Compound Description: This compound represents a fused pyrimidine derivative investigated for its cytotoxic activity. It exhibits potent tyrosine kinase and thymidylate synthase inhibitory properties. []
  • Relevance: This compound shares the core pyrimidine structure with 4-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile. Both compounds belong to the broader class of fused pyrimidine derivatives, known for their diverse biological activities, including anticancer potential. The presence of various substituents on the pyrimidine core, such as the thiomethyl group in the main compound and the phenyl azo group in this related compound, allows for exploring structure-activity relationships and optimizing pharmacological properties within this class of compounds. []

2. 1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines []

  • Compound Description: This series of compounds, derived from 1,3-benzothiazole, hydrazine hydrate, and aldehydes, was synthesized and evaluated for cytotoxic activity. []
  • Relevance: While structurally distinct from the main compound, this group of compounds highlights the exploration of diverse heterocyclic scaffolds, including pyrazolo[3,4-d]pyrimidines, in the search for anticancer agents. This emphasizes the significance of investigating a range of heterocyclic frameworks containing nitrogen and sulfur atoms, similar to the thieno[2,3-d]pyrimidine core in 4-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile, for their potential in medicinal chemistry. []

3. Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate and its derivatives []

  • Compound Description: This compound and its derivatives, incorporating a thieno[2,3-d]pyrimidine core fused with a 1,2,4-oxadiazole ring, were synthesized and screened for antimicrobial activity, showing promising results against Candida albicans. []
  • Relevance: The presence of the thieno[2,3-d]pyrimidine moiety in both this compound and 4-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile highlights the importance of this specific scaffold in medicinal chemistry. The variations in substituents and fused heterocycles offer insights into structure-activity relationships and potential applications in different therapeutic areas, including anticancer and antimicrobial research. []

4. N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2) and its nonclassical analogues (2a-2m) []

  • Compound Description: These compounds, designed as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, demonstrated potent antitumor activity in vitro. The 6-ethyl substitution in compound 2 significantly enhanced its potency and spectrum of tumor inhibition compared to its 6-methyl analogue. []
  • Relevance: These compounds share the thieno[2,3-d]pyrimidine core and the thioether linkage with 4-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile. The presence of the glutamic acid moiety in these analogues emphasizes the potential for targeting folate-dependent enzymes, which are crucial for cell growth and proliferation. This connection further strengthens the rationale for investigating the anticancer properties of 4-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile, considering the established role of thieno[2,3-d]pyrimidine derivatives as TS and DHFR inhibitors. []

5. 3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (2) and its derivatives (4-18) []

  • Compound Description: This compound and its derivatives, encompassing a range of thieno[3,2-d]pyrimidine scaffolds with various substituents, were synthesized and evaluated for antitumor activity, displaying potent effects comparable to doxorubicin against several cancer cell lines. []
  • Relevance: While structurally analogous to 4-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile, this group of compounds features a thieno[3,2-d]pyrimidine core instead of the thieno[2,3-d]pyrimidine moiety. This subtle difference in the fusion pattern within the heterocyclic framework highlights the importance of exploring regioisomeric variations in drug discovery. Both thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives demonstrate potent anticancer activity, suggesting that the specific fusion pattern may influence the pharmacological profile and target specificity within this class of compounds. []

Properties

Product Name

4-[(5,6-Dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzonitrile

IUPAC Name

4-[(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzonitrile

Molecular Formula

C22H17N3OS2

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C22H17N3OS2/c1-14-15(2)28-20-19(14)21(26)25(18-6-4-3-5-7-18)22(24-20)27-13-17-10-8-16(12-23)9-11-17/h3-11H,13H2,1-2H3

InChI Key

LLKIAOFMFGVKBN-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)C#N)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)C#N)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.